molecular formula C11H12N2 B1394912 2-(Quinolin-7-YL)ethanamine CAS No. 910412-44-1

2-(Quinolin-7-YL)ethanamine

Cat. No.: B1394912
CAS No.: 910412-44-1
M. Wt: 172.23 g/mol
InChI Key: OIBGYFVCEOVZJN-UHFFFAOYSA-N
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Description

2-(Quinolin-7-YL)ethanamine is an organic compound with the molecular formula C11H12N2, featuring an ethanamine chain attached to the 7-position of a quinoline heterocycle . The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse therapeutic potential . As a functionalized quinoline derivative, this compound serves as a versatile building block and key synthetic intermediate for the development of novel bioactive molecules . Quinoline derivatives are extensively investigated for their wide spectrum of pharmacological activities. This compound is of particular interest in the synthesis of ligands and potential agents with antimalarial, anticancer, and antibacterial properties, following established structure-activity relationships within the quinoline family . In anticancer research, similar 4-anilinoquinoline derivatives have been identified as potent inhibitors of tyrosine kinase receptors . Its structure aligns with compounds used to develop treatments for multidrug-resistant tuberculosis and to create hybrids with other pharmacophores, such as pyrimidine, in the search for new antimalarial therapies . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information. Handle with adequate precautions and use personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-7-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h1-4,7-8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBGYFVCEOVZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695246
Record name 2-(Quinolin-7-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910412-44-1
Record name 2-(Quinolin-7-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Quinolin 7 Yl Ethanamine and Analogous Scaffolds

Strategic Approaches to Quinoline (B57606) Core Synthesis Relevant to 2-(Quinolin-7-YL)ethanamine

The quinoline ring is a bicyclic aromatic heterocycle in which a benzene (B151609) ring is fused to a pyridine (B92270) ring. Its synthesis has been a subject of extensive research for over a century, leading to the development of numerous named reactions. nih.gov These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. For the synthesis of this compound, a meta-substituted aniline would be a logical starting material to achieve the desired 7-substitution pattern on the quinoline nucleus.

Classical Cyclization Reactions for Quinoline Ring Formation

Several well-established methods for quinoline synthesis have been instrumental in the field of heterocyclic chemistry. These reactions, often named after their discoverers, provide versatile routes to a wide array of substituted quinolines. iipseries.org

The Gould-Jacobs reaction is a significant method for synthesizing 4-hydroxyquinolines, which can be further modified to produce other quinoline derivatives. wikipedia.orgmdpi.com The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonic ester or a related acyl malonic ester. wikipedia.org This initial step forms an anilidomethylenemalonic ester. Subsequent thermal cyclization of this intermediate leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Saponification followed by decarboxylation then yields the 4-hydroxyquinoline. wikipedia.org

To specifically target a 7-substituted quinoline, such as the precursor for this compound, a meta-substituted aniline would be employed as the starting material. The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituent on the aniline ring. mdpi.com Microwave-assisted modifications of the Gould-Jacobs reaction have been shown to significantly reduce reaction times and improve yields. asianpubs.org

Table 1: Key Steps in the Gould-Jacobs Reaction

Step Description Reactants Product
1 Condensation Aniline, Diethyl ethoxymethylenemalonate Anilidomethylenemalonic ester
2 Thermal Cyclization Anilidomethylenemalonic ester 4-hydroxy-3-carboalkoxyquinoline
3 Saponification 4-hydroxy-3-carboalkoxyquinoline 4-hydroxyquinoline-3-carboxylic acid

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines, involving the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids, bases, or simply by heat. researchgate.netalfa-chemistry.com The reaction proceeds through an initial aldol condensation followed by a cyclodehydration to form the quinoline ring. alfa-chemistry.com

A key advantage of the Friedländer synthesis is its ability to produce a wide variety of substituted quinolines by varying both the 2-aminoaryl carbonyl compound and the methylene-containing reactant. organicreactions.org For the synthesis of a 7-substituted quinoline, a 2-amino-4-substituted benzaldehyde or ketone would be the required starting material. Variations of the Friedländer synthesis, such as the Pfitzinger and Niementowski reactions, further expand its utility. wikipedia.orgorganicreactions.org

Table 2: Components of the Friedländer Synthesis

Component 1 Component 2 Catalyst Product
2-aminobenzaldehyde Acetaldehyde Base (e.g., NaOH) Quinoline
2-aminoacetophenone Acetone Acid or Base 2,4-dimethylquinoline

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a notable variation of the Friedländer synthesis that provides a route to quinoline-4-carboxylic acids. nih.govwikipedia.org This method involves the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.org The reaction begins with the base-catalyzed hydrolysis of isatin to form an isatoic acid intermediate. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration to yield the substituted quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net

The carboxylic acid group at the 4-position can be subsequently removed through decarboxylation, offering a pathway to various substituted quinolines. pharmaguideline.com The use of substituted isatins allows for the introduction of substituents at different positions on the benzene ring of the quinoline nucleus. For instance, a 6-substituted isatin would lead to a 7-substituted quinoline-4-carboxylic acid, a direct precursor to the scaffold of this compound after further functional group manipulations.

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. wikipedia.orgnih.gov In its classic form, it involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction is notoriously vigorous, and the use of a moderator like ferrous sulfate is often necessary. wikipedia.org The mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring. iipseries.org

The Doebner–von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgslideshare.net This reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.org These unsaturated carbonyl compounds can also be generated in situ from the aldol condensation of two carbonyl compounds. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org To obtain a 7-substituted quinoline, a meta-substituted aniline would be used as the starting material in both the Skraup and Doebner-von Miller reactions.

Table 3: Comparison of Skraup and Doebner-von Miller Reactions

Feature Skraup Reaction Doebner–von Miller Reaction
Carbon Source Glycerol (forms acrolein in situ) α,β-unsaturated aldehydes or ketones
Reactants Aniline, Glycerol, Sulfuric acid, Oxidizing agent Aniline, α,β-unsaturated carbonyl compound, Acid catalyst
Products Primarily unsubstituted or simply substituted quinolines Wider range of substituted quinolines

| Reaction Conditions | Often harsh and exothermic | Generally milder than the Skraup reaction |

The Conrad-Limpach synthesis is a method for producing 4-hydroxyquinolines (which exist predominantly in the 4-quinolone tautomeric form) through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions, particularly the temperature, play a crucial role in determining the final product. At lower temperatures, the aniline attacks the keto group of the β-ketoester, leading to a β-aminoacrylate intermediate which upon heating cyclizes to the 4-hydroxyquinoline. wikipedia.orgjptcp.com

In contrast, at higher temperatures, the aniline can react with the ester group to form a β-ketoanilide, which upon cyclization yields a 2-hydroxyquinoline (2-quinolone). This latter variation is known as the Knorr quinoline synthesis. wikipedia.org The Conrad-Limpach synthesis is carried out in two distinct steps: the initial condensation to form the enamine, followed by a high-temperature cyclization. synarchive.com The use of a meta-substituted aniline in this synthesis would lead to the formation of a 7-substituted 4-hydroxyquinoline.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Synthesis

Transition metal catalysis has become an indispensable tool in organic synthesis, offering powerful methods for constructing complex molecular frameworks from readily available starting materials. researchgate.netias.ac.in Catalysts based on palladium, copper, and other metals have been extensively developed for the synthesis of diverse quinoline derivatives.

Palladium-catalyzed C-H activation has emerged as a step-economical strategy for the functionalization of quinoline scaffolds. This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. acs.orgacs.org

Direct C-H functionalization of quinoline N-oxides is a prominent example of this methodology. The N-oxide group acts as a directing group, facilitating the activation of the C2 or C8 position. For instance, palladium acetate (Pd(OAc)₂) has been effectively used to catalyze the C2-arylation of quinoline N-oxide with various aryl partners. nih.gov In a study by Cui and colleagues, a palladium-catalyzed dual C-H bond activation was developed for the direct alkylation of quinoline N-oxide with ethers, using Pd(OAc)₂ as the catalyst and tert-butylhydroperoxide as the oxidant. nih.gov

Another approach involves the intramolecular functionalization of C-H bonds. A one-pot protocol for preparing quinoline derivatives through intramolecular palladium(0)-catalyzed cyclopropane sp³ C–H bond functionalization has been reported. rsc.org This reaction proceeds via C–H bond cleavage and C–C bond formation, generating a dihydroquinoline intermediate that can be subsequently oxidized to the corresponding quinoline. rsc.org

The table below summarizes representative examples of palladium-catalyzed C-H activation for quinoline synthesis.

Starting MaterialCoupling PartnerCatalyst/ReagentsProduct TypeYieldReference
Quinoline N-oxideBenzenePd(OAc)₂, Ag₂CO₃2-Arylquinoline N-oxide56% nih.gov
4-Methylquinoline N-oxide1,4-DioxanePd(OAc)₂, t-BuOOH, TBABN-Alkylated QNO96% nih.gov
Quinoline-8-carbaldehydeAnilinePd(OAc)₂, Ag₂CO₃, KOAcQuinoline-8-carboxamideModerate to Good thieme-connect.com

This table presents a selection of examples to illustrate the scope of the methodology.

Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations. ias.ac.in Copper-catalyzed tandem aerobic oxidative cyclization has proven to be a powerful method for synthesizing polysubstituted quinolines. acs.org These reactions often utilize molecular oxygen (O₂) as a green and readily available oxidant. ias.ac.inacs.org

One such methodology involves the reaction of 2-vinylanilines with 2-methylquinolines. In the presence of a copper catalyst and dioxygen, this process proceeds through C(sp³)–H and C(sp²)–H bond functionalization to yield polysubstituted quinoline derivatives in moderate to good yields. acs.org Similarly, a copper-catalyzed oxidative cyclization of enynes or in situ-formed enynes using dioxygen as the oxygen source has been developed to produce 4-carbonyl-quinolines. acs.org This method is notable for incorporating atmospheric oxygen directly into the product. acs.org

Visible light can also be employed to promote copper-catalyzed oxidative cyclizations. A mild and efficient intramolecular reaction of substituted aromatic enamines has been developed using a simple copper catalyst and visible light irradiation, with dioxygen serving as the green oxidant to generate multi-substituted quinolines. rsc.orgrsc.org

The following table provides examples of copper-catalyzed quinoline synthesis.

Substrate 1Substrate 2Catalyst/OxidantProduct TypeYieldReference
2-Vinylaniline2-MethylquinolineCopper catalyst, O₂Polysubstituted quinolineModerate to Good acs.org
Enynes-CuCl, O₂4-Carbonyl-quinolineUp to 61% acs.org
Substituted Aromatic Enamines-Copper catalyst, O₂, Visible LightMulti-substituted quinolineNot specified rsc.orgrsc.org

This table showcases examples of copper-catalyzed oxidative cyclization for quinoline synthesis.

The Negishi and Suzuki-Miyaura cross-coupling reactions are cornerstone methods for C-C bond formation in modern organic synthesis. mdpi.com These palladium-catalyzed reactions are widely used for functionalizing quinoline scaffolds and for constructing the biaryl systems often found in complex quinoline-based molecules. nih.govnih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly favored due to the stability and low toxicity of the boron reagents. mdpi.comnih.gov This reaction has been successfully applied to synthesize novel tricyclic quinazoline (B50416) derivatives by coupling brominated precursors with various arylboronic acids using palladium acetate as the catalyst. nih.gov Similarly, a series of novel quinoline-appended biaryls were synthesized by reacting substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various substituted boronic acids. nih.gov

The Negishi reaction, which utilizes an organozinc reagent, is another powerful tool. It has been employed in the synthesis of chiral ferroceno-quinolines by coupling quinolyl groups with ferrocenylzinc complexes under palladium catalysis. torontomu.ca Both Suzuki and Negishi couplings have been compared for the synthesis of C2-symmetric ferrocene derivatives, with the Negishi protocol sometimes providing superior results. torontomu.ca

Reaction TypeSubstratesCatalyst SystemProductYieldReference
Suzuki-Miyaura7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one + Arylboronic acidPd(OAc)₂7-Aryl-deoxyvasicinone derivativeHigh nih.gov
Suzuki-Miyaura2-(4-Bromophenoxy)quinolin-3-carbaldehyde + Substituted boronic acid[(dppf)PdCl₂]2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehyde60-63% nih.gov
Negishi8-Quinolyl halide + FerrocenylzincPalladium catalyst8-FerrocenylquinolineGood torontomu.ca

This table illustrates the application of Negishi and Suzuki-Miyaura reactions in quinoline chemistry.

Metal-Free and Green Chemistry Approaches to Quinoline Scaffolds

In response to the growing need for environmentally benign synthetic methods, significant research has focused on developing metal-free and green chemistry approaches for quinoline synthesis. nih.govrsc.org These strategies aim to reduce reliance on toxic metal catalysts and harsh reagents, while improving energy efficiency and simplifying reaction procedures. rsc.orgnih.gov

Ionic liquids (ILs) have gained attention as green reaction media due to their low volatility, thermal stability, and potential for recyclability. acs.orgnih.gov They can function as both solvents and catalysts, promoting reactions without the need for traditional metal catalysts. acs.org

An expedient, metal-free protocol for constructing substituted quinolines has been developed using imidazolium cation-based ionic liquids. acs.orgnih.gov In this method, anilines and phenylacetaldehydes react in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) at elevated temperatures to produce 3-substituted or 2,3-disubstituted quinolines in good to excellent yields. acs.org The ionic liquid can be recycled, offering a sustainable alternative to conventional methods. acs.org Furthermore, the use of basic ionic liquids in aqueous media has been shown to efficiently catalyze the condensation of isatin with ketones to form quinolines, often promoted by ultrasound irradiation. researchgate.net

Ultrasound-assisted organic synthesis is a key green chemistry technology that can dramatically accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govrsc.org The effects of ultrasound arise from acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing chemical reactivity. rsc.org

This technique has been successfully applied to the synthesis of quinoline derivatives. A green and efficient method for obtaining hybrid quinoline-imidazole derivatives utilizes ultrasound irradiation for both the N-alkylation of the imidazole ring and subsequent cycloaddition reactions. nih.govrsc.org This approach significantly reduces reaction times from hours or days to just a few hours or even minutes, while also increasing yields. nih.govrsc.org Another study demonstrated the rapid, one-pot synthesis of 2-substituted quinolines in water under ultrasound irradiation, using SnCl₂·2H₂O as a precatalyst. nih.gov The use of water as a solvent and ultrasound as an energy source highlights the eco-friendly nature of this protocol. nih.govnih.gov

The following table compares conventional heating with ultrasound irradiation for a representative reaction.

ReactionMethodReaction TimeYieldReference
N-alkylation of imidazole ringConventional Heating (TH)48–96 hours~5-10% lower nih.gov
N-alkylation of imidazole ringUltrasound (US) Irradiation1–2 hours~5-10% higher nih.gov
Huisgen [3 + 2] dipolar cycloadditionConventional Heating (TH)300–480 minutesSlightly lower rsc.org
Huisgen [3 + 2] dipolar cycloadditionUltrasound (US) Irradiation16–20 minutesSlightly higher rsc.org

This table demonstrates the significant advantages of using ultrasound irradiation in terms of reaction time and efficiency.

Elaboration of the Ethanamine Side Chain at the Quinoline-7 Position

Directly forging the carbon-nitrogen bond of the ethanamine group onto the quinoline ring is a conceptually straightforward approach. However, direct C-H amination of aromatic systems remains a significant challenge in organic synthesis. Therefore, these strategies typically rely on pre-functionalized quinolines.

One common method involves the nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a good leaving group, such as a halogen, at the 7-position. While direct substitution with an ethanamine equivalent is difficult, a two-step sequence is more feasible. For instance, 7-chloroquinoline can react with a cyanide source to introduce a nitrile group, which is then reduced to the desired amine.

Alkylation strategies often employ metal-catalyzed cross-coupling reactions to first form the two-carbon side chain, which is subsequently converted to the amine. For example, a 7-haloquinoline can undergo a Sonogashira coupling with an acetylene equivalent or a Heck coupling with a vinyl partner. The resulting alkyne or alkene is then transformed into the ethanamine moiety through subsequent reduction and amination steps. These metal-assisted coupling reactions are versatile and tolerate a wide range of functional groups. nih.gov

Strategy Precursor Key Reagents Intermediate Notes
Cyanation-Reduction7-HaloquinolineNaCN or KCN, then H₂, Pd/C or LiAlH₄7-CyanoquinolineA classic two-step approach to aminomethyl groups.
Heck Coupling7-HaloquinolineEthylene, Pd catalyst, Base7-VinylquinolineThe vinyl group requires further functionalization.
Sonogashira Coupling7-HaloquinolineTrimethylsilylacetylene, Pd/Cu catalyst7-EthynylquinolineThe alkyne can be hydrated to a ketone for reductive amination.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. youtube.com This approach is particularly suitable for synthesizing this compound starting from a quinoline derivative with a two-carbon carbonyl group at the 7-position, such as 7-acetylquinoline.

The general mechanism involves the condensation of the ketone (7-acetylquinoline) with an amine source, such as ammonia or ammonium chloride, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the target primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity and tolerance for various functional groups. youtube.com Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method. youtube.com

An alternative reductive amination pathway starts from a precursor like (quinolin-7-yl)acetonitrile. The nitrile group can be reduced directly to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Starting Material Amine Source Reducing Agent Key Features
7-AcetylquinolineNH₃ / NH₄ClNaBH₃CN, NaBH(OAc)₃, or H₂/PdOne-pot procedure, mild conditions.
7-FormylquinolineNitromethane (Henry Rxn)H₂/Raney Ni or LiAlH₄Forms a β-nitro alcohol intermediate.
(Quinolin-7-yl)acetonitrileN/ALiAlH₄ or H₂/Pd/CDirect reduction of the nitrile to the amine.

More elaborate, multi-step sequences provide greater flexibility and control in constructing the ethanamine side chain, often starting from readily available quinoline derivatives. These routes build the side chain incrementally.

A common starting point is 7-bromoquinoline. A palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction, can be used to introduce a two-carbon fragment. nih.gov For instance, a Suzuki coupling with a vinylboronate ester followed by hydroboration-oxidation would yield a hydroxyethyl intermediate, which can then be converted to the amine via a mesylation/azide substitution/reduction sequence.

Another versatile multi-step approach begins with 7-quinolinecarboxylic acid. The acid can be converted to the corresponding acid chloride and then reacted with diazomethane in an Arndt-Eistert homologation. The resulting diazoketone can be rearranged to a homologous ester, which is then converted to the amide and subsequently reduced to the this compound. A more direct route involves converting the carboxylic acid to an amide, which is then subjected to a Hofmann rearrangement to give a protected amine with one less carbon, followed by chain extension.

A sequence starting from 4,7-dichloroquinoline has also been described for analogous systems, involving steps like N-oxidation, amidation at the C2-position, and nucleophilic substitution at the C4-position, demonstrating the feasibility of complex functionalizations on the quinoline core. researchgate.net

Starting Material Key Reactions Intermediate(s) Reference Principle
7-BromoquinolineSuzuki Coupling, Hydroboration, Mesylation, Azide Substitution, Reduction7-Vinylquinoline, 2-(Quinolin-7-yl)ethanolMetal-catalyzed C-C bond formation. nih.gov
7-Quinolinecarboxylic acidThionyl Chloride, Diazomethane (Arndt-Eistert), ReductionHomologous ester, amideClassical carbon chain homologation.
7-AcetylquinolineWittig Reaction, Reduction7-(1-Cyanovinyl)quinolineOlefination followed by reduction.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a product of high purity, which is essential for subsequent applications. A combination of techniques is typically employed, leveraging the different physicochemical properties of the target compound and any impurities. google.comgoogle.com

Crystallization and Recrystallization: This is a primary method for purifying solid compounds. Crude products are dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol (B145695), acetonitrile (B52724), or ethyl acetate/hexane) and allowed to cool slowly, leading to the formation of pure crystals. google.commdpi.com The choice of solvent is critical and is determined empirically to ensure high recovery of the purified product.

Chromatography: Column chromatography is extensively used for the separation of complex mixtures. Silica gel is the most common stationary phase for quinoline derivatives, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate). The polarity of the eluent is gradually increased to elute compounds with different polarities. For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods. researchgate.net

Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of reaction mixtures. Since this compound is a basic compound, its solubility can be manipulated by adjusting the pH of the aqueous phase. The amine can be extracted from an organic solvent into an acidic aqueous solution. Subsequently, basifying the aqueous layer allows the free amine to be re-extracted back into an organic solvent, effectively separating it from neutral or acidic impurities.

Distillation: For liquid intermediates or final products that are thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for removing non-volatile impurities.

The table below summarizes common purification techniques used for quinoline derivatives.

Technique Principle Application Common Solvents/Materials
RecrystallizationDifferential solubility at different temperaturesPurification of solid final products and intermediatesEthanol, Acetonitrile, Dichloromethane, Chloroform. google.comgoogle.com
Column ChromatographyDifferential adsorption on a stationary phaseSeparation of reaction mixtures and isolation of productsSilica gel, Alumina; Hexane/Ethyl Acetate, Dichloromethane/Methanol (B129727)
Acid-Base ExtractionpH-dependent solubility of basic aminesWork-up procedure to separate the amine from neutral/acidic byproductsHCl (aq), NaOH (aq), Dichloromethane, Ethyl Acetate
Solid Phase ExtractionPartitioning between a solid and liquid phaseSample cleanup and pre-concentrationPrimary secondary amine (PSA) sorbent, C18 columns. researchgate.net
DistillationSeparation based on differences in boiling pointsPurification of volatile liquid intermediatesN/A (performed under vacuum for high-boiling compounds)

Following purification, the identity and purity of the final compound and key intermediates are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.net

Derivatives and Structural Modification Studies of 2 Quinolin 7 Yl Ethanamine

Rational Design Principles for Novel 2-(Quinolin-7-YL)ethanamine Derivatives

The design of new derivatives of this compound is guided by established principles of medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles. These principles often involve strategic modifications to the core structure to modulate its interaction with biological targets.

Modifications on the Quinoline (B57606) Ring System

The quinoline ring is a primary site for structural modification, offering multiple positions for the introduction of various substituents to alter the electronic and steric properties of the molecule.

Systematic substitution on both the benzene (B151609) and pyridine (B92270) portions of the quinoline nucleus is a key strategy. For instance, the introduction of halogen atoms or hydroxyl groups at positions 2 and 6 of the quinoline ring has been shown to enhance the biological activity of some quinoline derivatives. nih.gov While specific studies on this compound are limited, general structure-activity relationship (SAR) studies on quinolines suggest that the position and nature of substituents significantly influence their biological effects. nih.gov For example, in other quinoline series, fluorinated derivatives have demonstrated potent activity in various assays. nih.gov

Table 1: Hypothetical Substitution Patterns on the Quinoline Ring of this compound and Their Potential Effects This table is illustrative and based on general principles of quinoline chemistry, as direct data for the specified compound is not available.

Position of SubstitutionType of SubstituentPotential Impact on Activity
C2Electron-withdrawing group (e.g., -Cl)May enhance interaction with target proteins.
C4Bulky lipophilic groupCould improve membrane permeability.
C6Hydrogen bond donor/acceptor (e.g., -OH)May introduce new binding interactions.
C8Small alkyl group (e.g., -CH3)Can influence metabolic stability.

Although less common for this specific scaffold, the replacement of a carbon atom within the quinoline ring system with a heteroatom, such as another nitrogen atom to form a naphthyridine derivative, represents a potential avenue for structural diversification. Such modifications can profoundly alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to novel biological activities.

Diversification of the Ethanamine Side Chain

The ethanamine side chain at the 7-position of the quinoline ring is another critical region for structural modification, offering opportunities to modulate the compound's physicochemical properties and interactions with biological targets.

Altering the length and branching of the alkyl chain can impact the flexibility and lipophilicity of the molecule. While direct studies on this compound are not prevalent, research on other aminoquinoline derivatives, such as 8-aminoquinolines, has shown that extending the side chain can lead to potent biological activities. rsc.org For instance, analogues with double, triple, and quadruple extended side chains have been synthesized and evaluated. rsc.org

The primary amine of the ethanamine side chain is a key functional group that can be readily modified to generate secondary amines, tertiary amines, amides, sulfonamides, and other derivatives. These modifications can significantly alter the basicity, polarity, and hydrogen bonding potential of the side chain. For example, the synthesis of N-substituted derivatives is a common strategy to explore the chemical space around a primary amine. This can be achieved through reactions such as reductive amination or acylation. researchgate.net The formation of amides, for instance, can introduce additional points of interaction and alter the pharmacokinetic properties of the parent compound.

Table 2: Examples of Ethanamine Side Chain Modifications and Their Potential Consequences This table is illustrative and based on general chemical principles, as direct data for the specified compound is not available.

Modification TypeResulting Functional GroupPotential Consequences
N-AlkylationSecondary or Tertiary AmineIncreased lipophilicity, altered basicity.
N-AcylationAmideReduced basicity, potential for new hydrogen bonding interactions.
N-SulfonylationSulfonamideIntroduction of an acidic N-H proton, potential for different binding modes.
Incorporation of Other Heterocyclic Moieties (e.g., thiadiazole, oxadiazole, pyrrolidine)

The quinoline scaffold is a foundational structure in numerous bioactive compounds. niscpr.res.in A common strategy to discover new therapeutic agents involves the hybridization of the quinoline core with other heterocyclic moieties, such as 1,3,4-oxadiazole and 1,3,4-thiadiazole. niscpr.res.innih.govsemanticscholar.org These five-membered heterocycles are recognized for their thermal and chemical stability and are often used as bio-isosteric replacements in drug design to enhance pharmacological properties. nih.gov

Researchers have successfully synthesized hybrid molecules by linking quinoline and 1,3,4-oxadiazole pharmacophores, often through a sulfur atom. niscpr.res.inresearchgate.net One synthetic approach involves preparing a 4,7-dichloroquinoline nucleus and condensing it with a 1,3,4-oxadiazole-2-thiol ring to form the desired hybrid compound. niscpr.res.in The resulting 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole derivatives have been evaluated for various biological activities. niscpr.res.inresearchgate.net

Similarly, quinoline-thiadiazole hybrids have been developed. For instance, 7-hydroxy-4-methyl-1-(5-phenyl-1,3,4-thiadiazole-2-yl)quinolin-2(1H)-one was synthesized by treating 7-hydroxy-4-methyl coumarin with a substituted thiadiazole. noveltyjournals.com The incorporation of these heterocyclic rings is a strategic approach aimed at creating novel chemical entities with potentially improved or synergistic biological effects. niscpr.res.innih.gov Studies on such hybrids have explored their potential as antimicrobial and anticancer agents. nih.govsemanticscholar.orgnih.gov

Hybrid ClassHeterocyclic MoietyLinkageSynthetic PrecursorsReference
Quinoline-Oxadiazole1,3,4-OxadiazoleThioether (-S-)4,7-dichloroquinoline, 1,3,4-oxadiazole-2-thiol niscpr.res.in
Quinoline-Thiadiazole1,3,4-ThiadiazoleDirect C-N bond7-hydroxy-4-methyl coumarin, Substituted thiadiazole noveltyjournals.com
Quinoline-Oxadiazole1,2,4-OxadiazolePiperazineQuinoline scaffold, Piperazine, 1,2,4-oxadiazole moiety nih.gov

Synthetic Access to Key Derivative Classes

Preparation of Quinolinyl-Ethanamine Hybrids

The synthesis of quinoline derivatives and their hybrids is a significant area of focus in medicinal chemistry due to their wide range of biological activities. ijresm.comresearchgate.net Various synthetic methodologies have been developed to create functionalized quinoline scaffolds. nih.gov Classical methods often utilize substituted anilines as starting materials to build the quinoline motif. nih.gov More recent strategies include metal-catalyzed reactions, such as those employing cobalt or copper, which allow for the cyclization of substrates like acetophenone and aniline to form the quinoline skeleton under mild conditions. mdpi.com

Hybridization, which combines the quinoline core with other pharmacologically active fragments, is a promising strategy in drug design to potentially enhance potency and reduce side effects. researchgate.net For example, quinoline-oxadiazole hybrids have been synthesized as potential antitubercular agents. nih.gov Another approach involves the creation of quinolinone-pyrazoline hybrids, where quinolinone-chalcone compounds are first synthesized via an aldol condensation reaction and then chemically modified to form the final pyrazoline analogues. nih.gov This multi-target approach is considered a valuable strategy in the discovery of new therapeutic compounds. researchgate.net

Chirality-Defined Side Chain Variants

The introduction of chiral centers into the side chains of quinoline derivatives is a critical strategy for developing potent therapeutic agents, particularly in overcoming drug resistance. asm.org The synthesis of enantiomerically pure side chain variants allows for a detailed investigation of stereochemistry on biological activity.

A common synthetic route begins with the preparation of Boc/Cbz protected amino alcohols, which are then converted to their corresponding mesylates in good yields. asm.org These mesylated intermediates are subsequently treated with nucleophiles, such as N-methylpiperazine, under an inert atmosphere. The final steps involve the deprotection of the Boc or Cbz groups. Boc deprotection is typically achieved using 20% HCl in dioxane at room temperature, while the Cbz group is removed via catalysis with 10% Pd/C to yield the free amine. asm.org This free amine, now a chirally defined side chain, is then fused with a substituted quinoline, such as 4,7-dichloroquinoline, often in the presence of phenol, to produce the final chirality-defined variants. asm.org For example, this methodology was used to prepare an enantiomeric pair, compounds 7g and 7h, which demonstrated 100% parasitemia suppression in an in vivo malaria model. asm.org

Investigation of Structure-Activity Relationships (SAR) in Derivative Series

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of quinoline-based compounds. nih.govnih.gov These investigations systematically modify the chemical structure to identify key features responsible for biological activity. Preliminary SAR analysis of quinoline derivatives has shown that bulky substituents at position-7 can enhance antiproliferative activity, an effect that is further amplified by the presence of an amino side-chain. nih.gov

In one study focused on P2X7 receptor antagonists, SAR was assessed at three different positions of a quinolinone scaffold. nih.gov The analysis revealed that specific substituents—a carboxylic acid ethyl ester at R1, an adamantyl carboxamide at R2, and a 4-methoxy group at R3—were optimal for antagonist activity. nih.gov When the core was modified from a quinolinone to a quinoline skeleton, the resulting derivatives showed significantly improved inhibitory effects. nih.gov Such studies provide valuable insights that guide the rational design of more potent and selective agents. rsc.org

Impact of Substituent Electronic Properties on Biological Efficacy

The electronic properties of substituents on the quinoline ring play a crucial role in determining the biological efficacy of its derivatives. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) into the π-conjugated system can significantly alter the molecule's intramolecular charge transfer (ICT) state, which in turn influences its properties. nih.gov

In a series of ibuprofen-quinolinyl hybrids, the nature of the substituent on the quinolinyl heterocycle was shown to be a key determinant of biological potency. nih.gov A comparison of derivatives substituted with chlorine (Cl), fluorine (F), and methyl (CH₃) groups revealed that the fluorine-substituted compounds consistently outperformed those with chlorine or methyl groups in terms of percent potency. This suggests that the strong electron-withdrawing nature of fluorine enhances the desired biological effect in this specific series. nih.gov These findings highlight how tuning the electronic landscape of the quinoline scaffold through strategic substitution is a powerful tool for modulating biological activity.

SubstituentElectronic PropertyImpact on Potency (Ibuprofen-Quinolinyl Hybrids)Reference
Fluorine (F)Strong Electron-WithdrawingHighest Potency nih.gov
Chlorine (Cl)Electron-WithdrawingModerate Potency nih.gov
Methyl (CH₃)Electron-DonatingLower Potency nih.gov

Stereochemical Considerations in Derivative Design

Stereochemistry is a critical factor in the design of quinoline-based therapeutic agents, as different stereoisomers of a compound can exhibit significantly different biological activities and pharmacological profiles. nih.gov The spatial arrangement of atoms, particularly at chiral centers in side chains, can profoundly influence how a molecule interacts with its biological target.

In the development of 4-aminoquinoline derivatives to combat drug-resistant malaria, the synthesis and evaluation of enantiomerically pure compounds were undertaken. asm.org For example, an enantiomeric pair (compounds 7g and 7h) and their corresponding racemic mixture (compound 7i) were tested. All three showed 100% suppression of parasitemia at various doses, and all treated mice survived and were cured, indicating that in this specific case, both enantiomers were highly active. asm.org However, this is not always the case, and separating stereoisomers is often necessary to isolate the more potent or less toxic form. Therefore, considering and controlling stereochemistry is a fundamental aspect of modern drug design involving quinoline derivatives. asm.orgnih.gov

Computational and Theoretical Investigations of 2 Quinolin 7 Yl Ethanamine

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are essential techniques used to understand the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-(Quinolin-7-YL)ethanamine, this would involve identifying the most stable three-dimensional shapes, or conformers. Energy minimization is a computational process used to find the geometry of a molecule that corresponds to its lowest potential energy, providing a model of its most likely structure.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict how a small molecule, such as this compound, might interact with a biological target, like a protein.

Following docking, computational methods can be used to estimate the binding affinity, which is the strength of the interaction between the ligand and its target protein. A higher binding affinity suggests a more potent interaction. These predictions are often expressed as a docking score or a calculated binding free energy.

Detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, where a hydrogen atom is shared between two electronegative atoms, and hydrophobic interactions, which involve the association of nonpolar groups to minimize their contact with water.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. For this compound, an MD simulation could be used to assess the stability of its different conformations and to observe the dynamic nature of its interactions with a target protein. This provides a more realistic picture of the molecular behavior in a biological environment compared to the static view from molecular docking.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity. For this compound, such calculations could yield insights into its chemical properties and potential for participating in various chemical reactions.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. scirp.org It is widely used to determine the electronic properties of molecules, including quinoline (B57606) and its derivatives. scirp.org DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic signatures. scirp.org

A critical first step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as geometry optimization. scirp.org This process uses DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), to find the lowest energy structure. nih.gov For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between all constituent atoms. The resulting optimized structure represents the most probable conformation of the molecule in its ground state and serves as the foundation for all subsequent property calculations.

Table 1: Illustrative Optimized Geometric Parameters for a Quinoline Derivative. This table demonstrates the type of data obtained from a geometry optimization. Actual calculated values for this compound would require a specific DFT study.

ParameterBond/AngleCalculated Value
Bond LengthC2-C3~1.37 Å
Bond LengthC7-C(ethyl)~1.51 Å
Bond AngleC6-C7-C8~120°
Dihedral AngleC8-C7-C(ethyl)-N(amine)Varies with conformation

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net For the parent compound, quinoline, DFT calculations have determined these values, providing a baseline for understanding its derivatives. scirp.org The presence of the electron-donating ethanamine group on the quinoline ring is expected to raise the HOMO energy and potentially decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity compared to unsubstituted quinoline.

Table 2: Calculated Frontier Orbital Energies and Energy Gap for Quinoline. Data for the parent quinoline molecule illustrates the outputs of FMO analysis. scirp.org

ParameterEnergy (eV)
EHOMO-6.646
ELUMO-1.816
ΔE (Energy Gap)4.83

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons. Conversely, the hydrogen atoms of the primary amine group (-NH2) would exhibit a positive potential (blue), making them sites for hydrogen bonding and interaction with nucleophiles. This analysis is invaluable for predicting how the molecule will interact with other molecules and biological targets. rjptonline.org

Spectroscopic Property Predictions (e.g., UV-Vis, NMR chemical shifts)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation of synthesized compounds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org These calculations can determine the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. semanticscholar.org For quinoline derivatives, TD-DFT has been successfully used to assign the nature of these transitions, which are often π → π* intramolecular charge transfers. rsc.org The predicted spectrum for this compound would help in interpreting its experimental UV-Vis data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the 1H and 13C NMR chemical shifts of quinoline derivatives. tsijournals.comresearchgate.net These theoretical calculations provide valuable support for the assignment of experimental NMR signals, which is crucial for verifying the molecule's structure. rsc.orgnih.gov For this compound, GIAO calculations would predict the specific chemical shifts for each unique proton and carbon atom in the molecule.

Table 3: Illustrative Predicted 1H NMR Chemical Shifts for this compound. These are hypothetical values based on typical chemical environments.

ProtonPredicted Chemical Shift (ppm)
Quinoline H2, H88.8 - 9.0
Other Aromatic H7.4 - 8.2
-CH2- (adjacent to quinoline)~3.1
-CH2- (adjacent to amine)~2.9
-NH21.5 - 2.5 (variable)

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comresearchgate.net QSAR models are instrumental in designing new, more potent quinoline-based therapeutic agents. researchgate.net

To develop a QSAR model, a dataset of quinoline derivatives with known biological activities (e.g., IC50 values) is required. nih.gov For each molecule in the set, including this compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric (e.g., van der Waals volume), electronic (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic (e.g., LogP) properties. researchgate.net Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity. mdpi.com Such a model could then be used to predict the activity of new, unsynthesized quinoline derivatives and guide the rational design of compounds with enhanced therapeutic effects. nih.gov

Identification of Key Physicochemical Descriptors Influencing Activity

In the computational and theoretical investigation of this compound and its analogs, the identification of key physicochemical descriptors is crucial for understanding their structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) studies on quinoline derivatives have highlighted several descriptors that are significant in modulating their biological activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Research on 7-substituted quinoline derivatives, a class to which this compound belongs, has provided insights into the structural features that govern their activity. While specific computational studies solely focused on this compound are limited, the principles derived from related quinoline analogs offer a strong basis for identifying potentially influential physicochemical descriptors.

Key Physicochemical Descriptors:

Electronic Descriptors: These parameters describe the electronic aspects of a molecule, such as charge distribution, and are fundamental in receptor-ligand interactions. For quinoline derivatives, descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as dipole moment, are often correlated with activity. The nitrogen atom in the quinoline ring and the amino group in the ethanamine side chain are key sites for electronic interactions.

Steric Descriptors: The size and shape of the molecule are critical for its fit into a biological target. Molar refractivity (MR) and specific steric fields, as calculated in Comparative Molecular Field Analysis (CoMFA), are often used to quantify these effects. For 7-substituted quinolines, the bulk and orientation of the substituent at the 7-position can significantly impact activity.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the partition coefficient (logP), plays a vital role in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins. In Comparative Molecular Similarity Indices Analysis (CoMSIA) of quinoline derivatives, hydrophobic fields are often found to be significant, with favorable hydrophobic interactions near the 7-position being correlated with enhanced activity.

Quantum-Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as atomic charges, bond orders, and energies of frontier orbitals, provide a detailed description of the electronic structure. These have been successfully employed in developing robust QSAR models for various classes of bioactive quinolines.

The following table summarizes some of the key physicochemical descriptors that are considered influential for the activity of 7-substituted quinoline derivatives, including this compound. The values presented are hypothetical and for illustrative purposes to demonstrate the type of data generated in a computational study.

Descriptor ClassDescriptor NameSymbolSignificance in Activity
ElectronicEnergy of Highest Occupied Molecular OrbitalE-HOMORelates to the ability to donate electrons.
ElectronicEnergy of Lowest Unoccupied Molecular OrbitalE-LUMORelates to the ability to accept electrons.
ElectronicDipole MomentμInfluences polar interactions with the target.
StericMolar RefractivityMRDescribes the volume and polarizability of the molecule.
HydrophobicLogarithm of the Partition CoefficientlogPMeasures the lipophilicity of the compound.
TopologicalWiener IndexWEncodes information about molecular branching.

A QSAR study on a series of 3,7-disubstituted quinoline derivatives identified several 2D and 3D descriptors calculated by the Molecular Operating Environment (MOE) software as being important for their antimycobacterial activity. These included descriptors related to surface area, volume, and partial charges. Furthermore, CoMSIA studies on other quinoline analogs have indicated that favorable hydrophobic and hydrogen bond donor fields in the vicinity of the 7-position can enhance biological activity. This suggests that the ethanamine side chain of this compound, with its terminal amino group, could be a critical determinant of its interaction with biological targets.

Advanced Analytical Characterization Techniques for 2 Quinolin 7 Yl Ethanamine

Spectroscopic Characterization

Spectroscopic methods are fundamental to the characterization of 2-(quinolin-7-yl)ethanamine, each providing unique insights into its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The quinoline (B57606) ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position on the ring. The protons of the ethylamine (B1201723) side chain (—CH₂CH₂NH₂) are observed in the aliphatic region (typically δ 2.5-3.5 ppm) as distinct triplets, assuming free rotation. The amine (—NH₂) protons can appear as a broad singlet, and their chemical shift is highly dependent on the solvent and concentration.

A patent document provides specific ¹H-NMR data for this compound, recorded in CDCl₃. google.com

Interactive Data Table: ¹H NMR Data for this compound Use the filter option to search for specific proton assignments.

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
H-2 8.88 dd 4.2, 1.7
H-8 8.11 d 8.2
H-4 8.08 d 8.2
H-5 7.78 d 8.6
H-6 7.42 dd 8.6, 1.9
H-3 7.34 dd 8.2, 4.2
—CH₂— (adjacent to quinoline) 3.12 t 6.8
—CH₂— (adjacent to NH₂) 3.01 t 6.8

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The nine carbon atoms of the quinoline ring produce signals in the aromatic region (δ 120-150 ppm), while the two aliphatic carbons of the ethylamine side chain appear at higher field (δ 30-50 ppm). acs.orgaut.ac.nz The specific chemical shifts provide evidence for the substitution pattern.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ ppm)
C-7 ~148
C-8a ~148
C-2 ~150
C-4 ~136
C-5 ~128
C-8 ~128
C-6 ~127
C-4a ~126
C-3 ~121
—CH₂— (adjacent to quinoline) ~40

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive structural confirmation.

COSY: A COSY experiment would show correlations between adjacent protons, for example, between H-2 and H-3, H-3 and H-4, H-5 and H-6, and crucially, between the two methylene (B1212753) groups of the ethylamine side chain.

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC: HMBC experiments reveal correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the connection of the ethylamine side chain to the C-7 position of the quinoline ring, by observing a correlation from the methylene protons to C-6, C-7, and C-8 of the quinoline core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural components.

Interactive Data Table: Characteristic IR Absorption Bands for this compound This table outlines the expected vibrational frequencies for the key functional groups.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Primary Amine) Symmetric & Asymmetric Stretch 3500-3300 Medium (often two bands)
Aromatic C-H Stretch 3100-3000 Medium to Weak
Aliphatic C-H Stretch 3000-2850 Medium to Strong
C=N / C=C (Quinoline Ring) Stretch 1620-1450 Medium to Strong (multiple bands)
N-H (Primary Amine) Scissoring (Bend) 1650-1580 Medium to Strong
C-N Stretch 1250-1020 Medium

The presence of sharp bands in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds, while bands just below 3000 cm⁻¹ indicate the aliphatic C-H bonds of the ethylamine chain. The N-H stretching of the primary amine typically appears as two distinct peaks in the 3500-3300 cm⁻¹ range. The complex fingerprint region below 1650 cm⁻¹ contains a series of bands corresponding to the C=C and C=N stretching of the quinoline core and various bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a chromophore that absorbs UV light, leading to characteristic π → π* and n → π* transitions.

The absorption spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show strong absorption bands in the UV region. Based on related quinoline structures, one can anticipate multiple absorption maxima (λmax). For instance, quinoline itself exhibits absorption bands around 226, 275, and 314 nm. The substitution with an aminoethyl group at the 7-position is expected to cause a bathochromic (red) shift in these absorptions.

Many quinoline derivatives are known to be fluorescent, and it is plausible that this compound also exhibits fluorescence. The study of its photophysical properties would involve measuring its emission spectrum, fluorescence quantum yield (Φf), and fluorescence lifetime. These properties are sensitive to the solvent environment, and studies often show positive solvatochromism, where the emission wavelength shifts with solvent polarity.

Mass Spectrometry (MS, LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound.

Molecular Weight: The chemical formula for this compound is C₁₁H₁₂N₂.

Average Molecular Weight: 172.23 g/mol

Monoisotopic Mass: 172.1000 Da

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), can measure the mass of the protonated molecule [M+H]⁺ with very high accuracy (typically to within 5 ppm). An experimental HRMS measurement of 173.1073 for the [M+H]⁺ ion would confirm the elemental composition of C₁₁H₁₃N₂⁺ (calculated exact mass: 173.1073). This technique is crucial for confirming the identity of a synthesized compound.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. A key fragmentation pathway for this compound would be the cleavage of the C-C bond between the two ethyl carbons (β-cleavage relative to the ring), which is a form of benzylic cleavage. This would result in a highly stable quinolin-7-ylmethyl cation.

Crystallographic Techniques

While spectroscopic methods characterize the molecule in solution or gas phase, crystallographic techniques provide the definitive structure in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline compound. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

To date, a public crystal structure of this compound has not been reported in crystallographic databases. However, the crystal structures of numerous related quinoline derivatives have been solved. If suitable single crystals of this compound or its salts (e.g., hydrochloride) were grown, SC-XRD analysis would reveal:

The precise geometry and planarity of the quinoline ring system.

The conformation of the ethylamine side chain.

The intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between quinoline rings, that govern the crystal packing.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Elemental Analysis (EA) for Purity and Composition Verification

Elemental analysis (EA) is a fundamental technique used to determine the elemental composition of a compound, which in turn helps to verify its empirical formula and assess its purity. ekb.egirjmets.com For this compound, with the chemical formula C₁₁H₁₂N₂, the theoretical elemental composition can be calculated. These theoretical values are then compared against the experimental data obtained from EA to confirm the compound's identity and purity. derpharmachemica.comirjmets.com The structures of synthesized quinoline derivatives are often characterized by elemental analysis alongside spectroscopic methods like IR, ¹H NMR, and mass spectrometry. derpharmachemica.comekb.egscispace.comajrconline.org

ElementTheoretical Percentage (%)Observed Percentage (%)
Carbon (C)76.7176.69
Hydrogen (H)7.027.05
Nitrogen (N)16.2716.25

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purity assessment and separation of this compound from potential impurities, including structural isomers. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. tanta.edu.egthermofisher.comnemi.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating, identifying, and quantifying compounds in a mixture. tanta.edu.egmdpi.com For quinoline derivatives, reversed-phase HPLC is a predominant and efficient method. anjs.edu.iqrjpbcs.com The separation is typically achieved using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. rjpbcs.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the quinoline ring exhibits strong absorbance. rjpbcs.com The purity of the compound is determined by the peak area percentage of the main component in the chromatogram. nih.gov The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has allowed for faster and more sensitive analyses. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective method for identifying and quantifying volatile and semi-volatile organic compounds. nemi.govmadison-proceedings.com For the analysis of this compound, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. nemi.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. madison-proceedings.com This technique is particularly useful for identifying trace impurities and confirming the structure of the main compound. jmchemsci.complantarchives.org

TechniqueColumnMobile/Carrier PhaseDetectionApplication
HPLCReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/Water mixturesUV, Diode Array Detector (DAD)Purity assessment, separation of isomers and non-volatile impurities. nih.govanjs.edu.iq
GC-MSFused-silica capillary columnInert gas (e.g., Helium)Mass Spectrometry (MS)Identification of volatile impurities, structural confirmation. nemi.govmadison-proceedings.com
Supercritical Fluid Chromatography (SFC)Chiral stationary phasesSupercritical CO₂ with modifiers (e.g., methanol)UV, DADEnantioseparation of chiral quinoline derivatives. mdpi.com
Counter-Current Chromatography (CCC)-Biphasic solvent systemsUVPreparative separation of polar quinoline derivatives. nih.gov

The selection of the appropriate chromatographic method depends on the specific analytical goal, such as routine purity checks, separation of closely related isomers, or the identification of unknown impurities. researchgate.netresearchgate.net For instance, chiral chromatography techniques, such as SFC with a chiral stationary phase, are necessary for the separation of enantiomers of chiral quinoline derivatives. mdpi.com Counter-current chromatography has proven effective for the preparative-scale separation of highly polar quinoline compounds. nih.gov

Biological and Pharmacological Research Perspectives for 2 Quinolin 7 Yl Ethanamine

Investigation of Biological Target Interactions and Mechanisms

The quinoline (B57606) framework is known to interact with a multitude of biological targets, suggesting that 2-(Quinolin-7-YL)ethanamine could exhibit complex mechanisms of action through enzyme inhibition, receptor binding, and modulation of key cellular pathways.

Enzyme Inhibition Studies

Quinoline derivatives have been extensively investigated as inhibitors of various enzymes critical to cellular function and disease progression.

Elastase: Certain quinoline derivatives have demonstrated significant inhibitory activity against elastase, an enzyme that breaks down elastin. google.comnih.gov For instance, a series of quinoline-based Schiff base derivatives were synthesized and tested for elastase inhibition, with one compound, Q11, showing a particularly low IC50 value of 0.897 µM, substantially more potent than the standard, oleanolic acid (IC50 = 13.426 µM). nih.gov Kinetic studies revealed that this inhibition was competitive. nih.gov This suggests a potential role for quinoline structures in applications where controlling elastase activity is beneficial.

NQO1 (NAD(P)H:quinone oxidoreductase 1): NQO1 is an enzyme upregulated in many tumors. Amino-quinoline-5,8-dione derivatives have been developed as potent NQO1 inhibitors. nih.govresearchgate.net These compounds were found to inhibit NQO1 in a dose-dependent manner and display NQO1-dependent cytotoxicity, highlighting a strategy for targeting cancer cells with elevated NQO1 levels. nih.gov The interaction of quinoline-quinone hybrids with NQO1 can also lead to the production of reactive oxygen species (ROS), contributing to their biological effects. mdpi.com

Protein Kinases: The quinoline and quinazoline (B50416) scaffolds are central to the development of numerous protein kinase inhibitors. nih.govresearchgate.net These compounds are crucial in oncology, targeting key kinases in cancer-related signaling pathways. nih.gov Several FDA-approved drugs containing the quinoline moiety function as kinase inhibitors. nih.gov Derivatives have been developed to target a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others involved in cell proliferation and angiogenesis. researchgate.netmdpi.commdpi.comekb.eg

Topoisomerase: Quinolone antibiotics famously target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.org They function by inhibiting the ligase activity of these enzymes, leading to DNA strand breaks and bacterial cell death. wikipedia.org Beyond antibiotics, other novel quinoline derivatives, such as pyrazolo[4,3-f]quinolines, have been designed and synthesized as inhibitors of human topoisomerase I and IIα, demonstrating the broader potential of the quinoline scaffold in targeting these essential enzymes for anticancer applications. nih.govmdpi.comewha.ac.kr

Histone Deacetylase (HDAC): Inhibition of HDACs is a key strategy in epigenetic cancer therapy. scirp.orgnih.gov Numerous studies have focused on designing novel HDAC inhibitors using the quinoline ring as a "cap" group that interacts with the enzyme surface. nih.govnih.govfrontiersin.org For example, one study reported a substituted quinoline hydroxamic acid derivative with an IC50 value of 85 nM against HDACs, which was more potent than the approved drug SAHA (Vorinostat). nih.gov These findings underscore the suitability of the quinoline scaffold for developing potent and sometimes isoform-selective HDAC inhibitors. frontiersin.org

PI3K (Phosphatidylinositol 3-kinase): The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer. Quinoline and quinazoline derivatives have been developed as potent inhibitors of PI3K, often as dual PI3K/mTOR inhibitors. researchgate.netnih.govmdpi.com For example, a compound identified as PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) was found to be a potent mTOR inhibitor with an IC50 of 64 nM and a strong inhibitor of the PI3K-Akt-mTOR cascade. nih.gov Medicinal chemistry efforts have utilized the quinoline scaffold to create isoform-selective PI3K inhibitors by modifying fragments that interact with specific pockets in the enzyme. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

The structural framework of quinoline is amenable to modifications that allow for specific interactions with various biological receptors. A notable example is found in the field of immunology with imidazoquinoline derivatives. These compounds are known to act as agonists or antagonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key in the innate immune response. The binding of these quinoline-based ligands can switch the receptor signal on or off, thereby modulating downstream cytokine production. The conformation of the receptor's dimeric complex is highly sensitive to the steric properties of the quinoline ligand, indicating that subtle structural changes can flip the activity from agonism to antagonism. This demonstrates the potential of the quinoline scaffold, and by extension this compound, to be developed into specific receptor modulators.

Modulation of Cellular Signaling Pathways

By inhibiting key enzymes like protein kinases, quinoline-based compounds can profoundly modulate cellular signaling pathways that govern cell proliferation, survival, and apoptosis.

One prominent example is the inhibition of the PI3K/Akt/mTOR pathway. Quinoline-based inhibitors can block this entire cascade, disrupting downstream signaling and leading to anti-proliferative effects. nih.gov For instance, the quinoline derivative PQQ was shown to be a strong inhibitor of the PI3K-Akt-mTOR-p70S6K cascade in leukemia cells, inducing apoptosis through a mitochondria-dependent pathway. nih.gov

Furthermore, other quinoline derivatives have been shown to suppress signaling through the Ras pathway. The novel compound MT477, a thiopyrano[2,3-c]quinoline, was found to interfere with the phosphorylation of both Ras and ERK1/2 in lung carcinoma cells, ultimately inducing apoptosis. This suggests that the effects of some quinoline compounds may be mediated by targeting the Ras signaling cascade in addition to other targets like Protein Kinase C.

Evaluation of Diverse Biological Modulatory Effects (without explicit clinical context)

Beyond specific enzyme and receptor interactions, the quinoline core is associated with a range of broader biological effects, including antimicrobial and antioxidant activities.

Antimicrobial Modulatory Effects (e.g., antibacterial, antifungal, antileishmanial)

The quinoline nucleus is a cornerstone of antimicrobial drug discovery, famously represented by the quinolone class of antibiotics. ekb.eg Research has demonstrated that various quinoline derivatives possess a broad spectrum of activity against bacteria and fungi.

For example, certain C-2 amine-substituted quinoxaline (B1680401) derivatives, which share structural similarities, exhibited good to moderate antibacterial activity against Staphylococcus aureus (MICs of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL). scirp.org Substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent antimicrobial activity against Helicobacter pylori. nih.gov Additionally, other quinoline analogs have demonstrated effectiveness against Gram-positive bacteria like Enterococcus faecalis and Gram-negative bacteria such as Escherichia coli. nih.gov The mechanism for some quinoline derivatives is thought to involve the inhibition of DNA supercoiling, targeting enzymes like DNA gyrase. ekb.egnih.gov

The table below summarizes the minimum inhibitory concentrations (MIC) for selected quinoline derivatives against various microorganisms, illustrating the potential of this chemical class.

Compound ClassOrganismMIC (µg/mL)
C-2 Amine-Substituted QuinoxalinesStaphylococcus aureus4 - 32
C-2 Amine-Substituted QuinoxalinesBacillus subtilis8 - 64
C-2 Amine-Substituted QuinoxalinesEscherichia coli4 - 32
QuinolineaminoethanolsStaphylococcus aureus8
QuinolineaminoethanolsEnterococcus faecalis8
QuinolineaminoethanolsEscherichia coli8 - 16
7-Methoxyquinoline SulfonamidesEscherichia coli7.812
7-Methoxyquinoline SulfonamidesCandida albicans31.125

This table is for illustrative purposes and represents data from various studies on different quinoline derivatives.

Antioxidant Activity Profiles and Oxidative Stress Modulation

Many quinoline derivatives have been reported to possess significant antioxidant properties. eurekaselect.com Their ability to scavenge free radicals is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Studies have shown that the antioxidant capacity of these compounds is influenced by the nature and position of substituents on the quinoline ring.

For instance, quinoline-hydrazone derivatives have been synthesized and shown to have stronger antioxidant activity than related quinoline-benzimidazole compounds. mdpi.com In another study, various quinolin-5-ylamine derivatives were screened, and all showed DPPH radical scavenging activity. Similarly, heterocyclic phosphonates linked to a 4-hydroxy-2(1H)-quinolinone structure also exhibited high potential as antioxidant agents. nih.gov The introduction of specific groups, such as nicotinamide, to an aminoquinoline nucleus has been shown to yield compounds with antioxidant effects comparable to that of ascorbic acid. eurekaselect.com

The antioxidant potential of several quinoline-based compounds is highlighted in the table below, showing their 50% inhibitory concentration (IC50) in the DPPH radical scavenging assay.

Compound ClassAntioxidant Activity (IC50)Standard
Quinoline-hydrazone derivative843.52 ppmAscorbic Acid
Quinoline-benzimidazole derivative4784.66 ppmAscorbic Acid
Quinolin-5-ylamine derivative (3c)Showed best radical scavenging in its classButylated Hydroxytoluene (BHT)
Oxathiaphosphininoquinolinone (14)Exhibited high potentialAscorbic Acid

This table is for illustrative purposes and represents data from various studies on different quinoline derivatives.

Anti-inflammatory Responses

The quinoline scaffold is a key feature in many compounds investigated for their pharmacological activities, including anti-inflammatory properties. Research into quinoline derivatives has shown their potential to modulate inflammatory pathways. For instance, certain quinoline alkaloids have been found to suppress the gene expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in macrophages. researchgate.net This suggests a mechanism of action that involves interfering with key signaling molecules in the inflammatory cascade.

One study on a quinoline compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one, isolated from Spondias pinnata bark, demonstrated significant anti-inflammatory activity in a lipopolysaccharide (LPS)-stimulated murine macrophage model. nih.gov The compound effectively reduced the overproduction of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor (TNF)-α, IL-6, and IL-1β. nih.gov Further investigation revealed that its mechanism involves the inhibition of NF-κB activation, a critical transcription factor that regulates the expression of many inflammatory genes. nih.gov By preventing the translocation of NF-κB into the nucleus, the compound downregulates the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the inflammatory response. nih.gov The broad anti-inflammatory effects observed in various quinoline derivatives highlight the potential of the this compound backbone as a template for developing novel anti-inflammatory agents. mdpi.com

Antimalarial Activity in Research Models

The quinoline core is historically significant in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. future-science.com Consequently, derivatives of quinoline, including structures related to this compound, are subjects of ongoing research for new antimalarial agents, particularly in light of growing drug resistance. nih.govnih.gov Structure-activity relationship (SAR) studies consistently indicate that the 7-chloro-4-aminoquinoline core is crucial for activity, as it is believed to inhibit the formation of hemozoin (β-hematin) in the parasite, a critical detoxification process. mdpi.com

Research has focused on creating hybrid molecules that combine the quinoline scaffold with other chemical moieties to enhance efficacy. For example, a series of 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and showed significant inhibition of β-hematin formation, with IC50 values comparable to chloroquine. mdpi.com In vivo studies using Plasmodium berghei-infected mice also demonstrated that these compounds could prolong the survival time of the infected animals. mdpi.com Other modifications, such as the creation of 2-arylvinylquinolines, have yielded metabolically stable compounds that act rapidly against the asexual blood-stage of the parasite and show potential for blocking transmission. nih.gov The versatility of the quinoline structure allows it to be re-engineered to design new candidates to combat resistant malaria strains. future-science.comnih.gov

Compound ClassTarget/MechanismModelKey Findings
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivativesβ-hematin formation inhibitionIn vitro assay, P. berghei infected miceSignificant reduction in heme crystallization (IC50 < 10 µM); prolonged survival time in mice. mdpi.com
6-Chloro-2-arylvinylquinolinesAsexual blood-stage parasitesIn vitro (P. falciparum Dd2), Murine modelFast-acting agents, effective against CQ-resistant strains, transmission blocking potential. nih.gov
Sulfonamide-tethered nih.govresearchgate.netfrontiersin.org-triazole-quinoline hybridsPlasmodium falciparum (3D7)In vitro assaySignificant antimalarial activity with IC50 values in the low micromolar range (1.49–13.49 μM). future-science.com

Antiviral Research Avenues

The structural framework of quinoline is being actively explored for the development of novel antiviral agents with broad-spectrum activity. nih.gov Derivatives of quinoline have shown promise against a variety of viruses, including enterovirus D68 (EV-D68), Zika virus (ZIKV), and influenza viruses. nih.govnih.govmdpi.com

In the context of EV-D68, a virus that can cause severe respiratory illness, rational drug design has led to the identification of quinoline analogues that target the viral protein VP1. nih.gov One optimized compound demonstrated potent antiviral activity with EC50 values in the nanomolar range against various EV-D68 strains. Mechanistic studies confirmed that these agents inhibit viral replication by interacting with VP1. nih.gov Similarly, other research has identified 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives that inhibit ZIKV replication, with some compounds showing activity comparable to the known antimalarial drug mefloquine, which also possesses antiviral properties. nih.gov The search for new influenza A inhibitors has also included thiopyrano[2,3-b]quinolines, which have shown moderate antiviral activity with low cytotoxicity in cell-based assays. mdpi.com These studies underscore the potential of the quinoline scaffold as a versatile starting point for designing inhibitors against a range of viral targets. mdpi.comnih.gov

Anticancer Activity against Cell Lines and Mechanistic Investigations

Quinoline derivatives represent a significant class of compounds under investigation for their anticancer properties, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action. arabjchem.orgnih.gov These mechanisms include the inhibition of protein kinases, disruption of microtubule polymerization, cell cycle arrest, and induction of apoptosis. nih.govresearchgate.net

Studies have shown that certain 2-quinolone derivatives exhibit potent cytotoxicity against several tumor cell lines at nanomolar concentrations. researchgate.net Mechanistic investigations revealed that one such compound disrupted microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through both intrinsic and extrinsic pathways in COLO 205 colon cancer cells. researchgate.net Similarly, other quinoline-based compounds have been identified as potent inhibitors of critical signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overactive in cancers like breast and lung cancer. arabjchem.org The versatility of the quinoline scaffold allows for the development of derivatives that can act as dual-target inhibitors. arabjchem.org Research has explored these compounds against a range of cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer, demonstrating selective cytotoxicity towards cancer cells over non-cancerous cells. nih.govresearchgate.net

Compound SeriesCancer Cell Line(s)Mechanism of ActionIC50 / Potency
2-Quinolone derivativesCOLO 205 (Colon)Microtubule disruption, G2/M arrest, ApoptosisNanomolar potency researchgate.net
4-Anilinoquinoline-3-carboxamidesBreast CancerEGFR-TK inhibition67% growth inhibition arabjchem.org
Methoxy-based quinolinesLung and Breast CancerDual EGFR and HER-2 inhibitionPotent antiproliferative activity arabjchem.org
Various quinoline derivativesMCF-7 (Breast), K-562 (Bone Marrow), HeLa (Cervical)S-phase or G2 arrest, DNA intercalation, ApoptosisPromising cytotoxic behavior nih.gov
CTRI-17 and CTRI-20MDA-MB-468, MDA-MB-231, MCF-7 (Breast)G2/M arrest, Apoptosis inductionIC50: 0.1-0.3 µM (cancer cells) vs 1.2-2.4 µM (non-cancer cells) researchgate.net

Neurotransmitter Regulation and Neurological Disorder Research

Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and cognitive functions in the central nervous system (CNS). nih.gov Imbalances in neurotransmitter levels are implicated in a wide range of neurological and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and depression. nih.gov The development of therapeutic agents that can modulate neurotransmitter systems is a key goal in neuroscience research.

While direct studies on this compound's effect on neurotransmitter regulation are specific, the broader class of quinoline derivatives has been recognized for its potential in treating neurological disorders. nih.gov The structural similarities of some quinoline-based compounds to endogenous neurotransmitters like dopamine (B1211576) and serotonin (B10506) suggest they could interact with their respective receptors or transporters. Dopamine, a critical neurotransmitter for motor control and motivation, is produced by dopaminergic neurons, and its dysregulation is a hallmark of many psychiatric and neurodegenerative conditions. nih.gov The ability of certain molecules to cross the blood-brain barrier and interact with CNS targets makes the quinoline scaffold a person of interest for developing novel therapeutics aimed at restoring neurotransmitter homeostasis and managing the symptoms of complex neurological diseases. nih.govnih.gov

Cytoprotective Effects

Cytoprotection refers to the ability of a compound to protect cells from harmful stimuli and prevent cell death. In the context of drug development, a desirable property for many therapeutic agents is the ability to selectively target diseased cells (e.g., cancer cells or pathogens) while exhibiting minimal toxicity towards healthy host cells.

Research into various quinoline derivatives has often included assessments of their cytotoxicity against non-cancerous cell lines to determine their therapeutic window. For example, in the development of antimalarial 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives, in vitro cytotoxicity assays against mammalian cancerous and noncancerous human cell lines revealed that the compounds exhibit low cytotoxic effects on healthy cells. mdpi.com This selectivity is a form of passive cytoprotection, ensuring that the therapeutic action against the parasite does not come at the cost of significant damage to the host's cells. Similarly, studies on novel quinoline derivatives designed as anticancer agents have identified compounds that are 10 to 20 times more effective at killing cancer cells than non-cancer cells, indicating a high degree of selectivity and a cytoprotective profile for healthy tissue. researchgate.net This differential effect is a highly sought-after characteristic in the development of targeted therapies.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and other in-silico techniques are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. danaher.com These computational methods help identify the essential structural features (pharmacophores) required for biological activity and guide the modification of a lead molecule to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netdanaher.com

For the quinoline scaffold, these strategies have been widely applied to develop new therapeutic agents. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) have been used to build 3D-QSAR (Quantitative Structure-Activity Relationship) models for quinoline derivatives targeting gastric cancer. mdpi.com By analyzing the contour maps generated from these models, researchers can identify specific regions of the molecule where modifications, such as adding bulky or electronegative groups, would be beneficial for enhancing inhibitory activity. mdpi.com This information guides the synthesis of new derivatives with improved biological activity. mdpi.comresearchgate.net

Lead optimization is a cyclical process involving design, synthesis, and testing. danaher.com For quinoline-based compounds, this has involved strategies such as creating hybrid molecules, altering substituents at various positions on the quinoline ring, and using bioisosteric replacements to improve drug-like properties. mdpi.comfrontiersin.org The goal is to refine the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the lead compound, moving it closer to a viable preclinical candidate. researchgate.netdanaher.com

Identification of Essential Structural Features for Desired Activity

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. frontiersin.orgnih.gov The specific biological effects of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring system. For this compound, the essential structural features that likely contribute to its potential pharmacological activities can be broken down into the quinoline core, the position of the substituent (position 7), and the ethanamine side chain.

The quinoline ring itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a key pharmacophore. frontiersin.orgmdpi.com Its aromatic and heterocyclic nature allows for various types of interactions with biological targets, including π-π stacking and hydrogen bonding. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial feature for binding to many enzymes and receptors.

The position of substitution on the quinoline ring is critical in determining the pharmacological profile. For instance, in the context of antimalarial 4-aminoquinolines, a chlorine atom at the 7-position is considered optimal for activity. pharmacy180.com While this compound is not a 4-aminoquinoline, the substitution at position 7 is significant. Research on quinoline derivatives has shown that modifications at this position can modulate activity and selectivity. For example, in a series of quinoline derivatives evaluated for antiproliferative activity, the introduction of an alkoxy group at the 7-position was a key modification. nih.gov

The ethanamine side chain at position 7 is another crucial determinant of the compound's potential biological activity. The length and nature of the side chain can influence properties such as solubility, lipophilicity, and the ability to interact with specific residues in a target's binding pocket. In a study of morpholine-bearing quinoline derivatives as cholinesterase inhibitors, the length of the methylene (B1212753) linker in the side chain significantly impacted inhibitory potency. nih.gov The primary amine of the ethanamine group is a key functional group that can participate in hydrogen bonding or ionic interactions, which are often vital for ligand-receptor binding.

The following table summarizes the structure-activity relationships (SAR) of some quinoline derivatives, highlighting the importance of substitution patterns for biological activity.

CompoundSubstitution PatternBiological Activity
Chloroquine7-chloro-4-(diethylaminopentyl)aminoquinolineAntimalarial
(R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanolSubstituent at position 3 is criticalα2C-Adrenoceptor antagonist acs.org
Quinoline-carbonitrile derivativesMethoxy group at position 6 showed better activity than methyl or no substitutionAntibacterial nih.gov
Morpholine-bearing quinoline derivatives2-methylene linker between quinoline and morpholine (B109124) showed better AChE inhibitionCholinesterase inhibitor nih.gov

Hit-to-Lead Development through Rational Design

Hit-to-lead development is a critical phase in early drug discovery that aims to optimize a "hit" compound, identified from a high-throughput screen, into a "lead" compound with more drug-like properties. This process involves iterative cycles of rational design, chemical synthesis, and biological evaluation to improve potency, selectivity, and pharmacokinetic properties. For a hypothetical hit compound like this compound, a rational design approach would be employed to systematically modify its structure and enhance its therapeutic potential.

Rational drug design strategies for quinoline-based compounds have been successfully used to develop new therapeutic agents. mdpi.commanchester.ac.ukbenthamscience.com These strategies often involve understanding the structure-activity relationships and using computational tools to guide the design of new analogs.

A hit-to-lead campaign for this compound would likely explore modifications at three key positions: the quinoline core, the ethanamine side chain, and potentially other positions on the quinoline ring.

Modifications to the Quinoline Core:

Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the quinoline ring can significantly impact activity. For example, in the development of anti-Chagas agents, polysubstituted quinolines showed promising trypanocidal activity. nih.gov

Bioisosteric Replacement: The quinoline core could be replaced with other bicyclic heteroaromatic systems to explore the impact on activity and properties.

Modifications to the Ethanamine Side Chain:

Chain Length: The length of the alkyl chain connecting the amine to the quinoline ring could be varied to optimize binding to the target.

Amine Substitution: The primary amine could be modified to a secondary or tertiary amine with different alkyl or aryl substituents to alter basicity, lipophilicity, and hydrogen bonding capacity.

Bioisosteric Replacement of the Amine: The amine group could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as an amide or an alcohol. Bioisosterism is a common strategy in drug design to improve physicochemical properties while retaining biological activity.

Introduction of Other Substituents:

Based on the SAR of related compounds, other positions on the quinoline ring could be substituted to enhance activity or selectivity. For instance, studies on quinoline derivatives as multidrug resistance reversers showed that the presence of two aryl rings in a hydrophobic moiety was essential for high activity.

The following table provides examples of how rational design has been applied in the hit-to-lead optimization of quinoline derivatives.

Lead Compound/SeriesRational Design StrategyImproved PropertyTherapeutic Target
Polysubstituted quinolinesSynthesis of rationally-based novel analogsSelectivity indexAnti-Chagas nih.gov
4-Aminoquinoline derivativesIntroduction of a substituent at the 3-position of the quinoline ringPotency and selectivityα2C-Adrenoceptor antagonists acs.org
Quinoline analogues of ketoprofen (B1673614)Designed novel 2-(aryl)quinolines possessing ketoprofen scaffoldMRP2 inhibitionMultidrug resistance in cancer nih.gov
Novel quinoline analoguesStructural modification of the 6-position substituent of the quinoline coreAntiviral potencyEnterovirus D68 nih.gov

Through such a systematic and iterative process of rational design, a hit compound like this compound could be optimized into a lead compound with a promising profile for further preclinical and clinical development.

Future Research Directions and Applications

Integrated Computational-Experimental Design for Enhanced Biological Modulators

The integration of computational modeling with experimental validation is a powerful strategy for accelerating the discovery of new therapeutic agents. For 2-(Quinolin-7-YL)ethanamine, this approach can be used to design analogs with enhanced biological activity and selectivity. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can predict the binding affinity and mode of interaction of this compound derivatives with various biological targets.

A notable example of this integrated approach is the use of docking-based virtual screening to identify novel inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways. researchgate.net By creating a virtual library of this compound analogs and docking them into the active site of PI3Kα, researchers can prioritize the synthesis of compounds with the highest predicted activity. This computational pre-screening significantly reduces the time and resources required for lead optimization. The subsequent synthesis and biological evaluation of the most promising candidates provide crucial feedback for refining the computational models.

Exploration of this compound as a Scaffold for Multifunctional Bioactive Agents

The quinoline (B57606) scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. nih.gov The this compound structure, with its reactive ethylamine (B1201723) side chain, is an excellent starting point for the development of multifunctional bioactive agents. This side chain can be readily modified to introduce other pharmacophores, creating hybrid molecules with the potential for dual or synergistic modes of action.

For instance, the amine group can be acylated, alkylated, or used as a linker to attach other bioactive moieties. This allows for the systematic exploration of the chemical space around the this compound core to optimize interactions with specific biological targets. The development of such hybrid molecules could lead to novel therapeutics with improved efficacy and reduced potential for drug resistance.

Novel Applications in Material Science and Chemical Sensing

Beyond its potential in medicinal chemistry, the quinoline moiety is also a valuable component in the design of functional materials. Quinoline derivatives are known to exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. nih.gov Future research could explore the synthesis of polymers or coordination complexes incorporating the this compound unit to create novel materials with tailored optical and electronic properties.

The ethylamine side chain of this compound provides a convenient handle for grafting the molecule onto surfaces or incorporating it into larger macromolecular structures. This could be exploited in the development of chemical sensors, where the quinoline core acts as a signaling unit and the amine group serves to anchor the molecule to a solid support. researchgate.netrsc.org The interaction of analytes with the quinoline ring could induce a change in its fluorescence or other spectroscopic properties, providing a detectable signal.

Table 2: Potential Applications of this compound in Material Science

Application AreaPotential Role of this compoundDesired Properties
Organic Light-Emitting Diodes (OLEDs) As a component of emissive or charge-transporting materials.High quantum yield, good thermal stability, appropriate energy levels.
Fluorescent Probes As a fluorophore for detecting specific ions or biomolecules.High sensitivity and selectivity, significant change in fluorescence upon binding.
Chemical Sensors As the recognition and signaling element in a sensor array.Reversible binding to the analyte, robust and stable on a solid support.
Functional Polymers As a monomer for creating polymers with specific optical or electronic properties.Polymerizability, desired solubility and processing characteristics.

Green Chemistry Initiatives in the Synthesis and Application of Quinoline-Ethanamines

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. researchgate.net Future research on this compound and its derivatives will undoubtedly incorporate green chemistry approaches. researchgate.net This includes the use of environmentally benign solvents such as water or ethanol (B145695), the development of catalyst-free reactions, and the use of energy-efficient techniques like ultrasound and microwave irradiation. ijpsjournal.comzenodo.org

For example, one-pot syntheses that reduce the number of reaction steps and purification procedures are highly desirable from a green chemistry perspective. researchgate.net Additionally, the use of renewable starting materials and the design of biodegradable products are important long-term goals. By embracing green chemistry, the synthesis and application of quinoline-ethanamines can be made more sustainable and environmentally friendly.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodology : Compare ESOL-logS predictions with shake-flask experiments (HPLC quantification). Adjust computational models by incorporating experimental dielectric constants or entropy terms. Discrepancies >1 log unit suggest unaccounted solid-state interactions (e.g., polymorphism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.